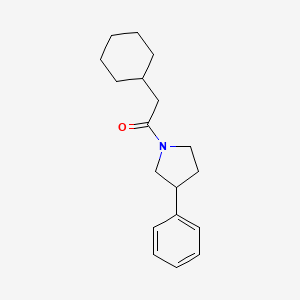

2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c20-18(13-15-7-3-1-4-8-15)19-12-11-17(14-19)16-9-5-2-6-10-16/h2,5-6,9-10,15,17H,1,3-4,7-8,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFXBQPUESHYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 3-phenylpyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the production may involve more efficient catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents like alkyl halides.

Scientific Research Applications

2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone has been explored for various scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: The compound’s stimulant properties make it a subject of interest in neuropharmacology studies, particularly in understanding its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is currently limited due to regulatory restrictions.

Industry: It is used in the development of new synthetic pathways and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with neurotransmitter transporters in the brain. It acts as an inhibitor of the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced stimulation of dopaminergic pathways, contributing to its stimulant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between 2-cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone and related ethanone derivatives:

Key Comparative Insights

Structural Flexibility vs. Rigidity :

- The 3-phenylpyrrolidine group in the target compound imposes conformational constraints compared to the indole derivative (), which adopts a planar structure due to aromatic stacking .

- Cyclopropyl-substituted analogs () introduce stereochemical complexity but lack the hydrophobic bulk of cyclohexyl .

Physicochemical Properties: Nitro and hydroxyl substituents () significantly elevate melting points (113–114°C) and polarity compared to the nonpolar cyclohexyl/phenyl groups in the target compound . Pyridine-containing derivatives () exhibit enhanced solubility in aqueous media due to hydrogen-bonding capacity .

Synthetic Routes: The Hoesch reaction () is a common method for ethanone derivatives, whereas pyrrolidine-containing compounds may require tailored condensation or cyclization steps .

Research Findings and Data Gaps

- Crystallographic Data : The indole analog () crystallizes in an orthorhombic system (space group P2₁2₁2₁), with hydrogen bonds stabilizing its lattice . Similar analyses for the target compound are absent but could employ software like ORTEP-3 or WinGX (–4) for structural elucidation .

Q & A

Q. What are the recommended methods for synthesizing 2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including pyrrolidine ring formation and cyclohexyl/aryl group coupling. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates and enhance reaction rates .

- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and side-product formation .

- Progress monitoring : Thin-layer chromatography (TLC) with UV visualization or LC-MS is critical for tracking intermediate formation and purity .

- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and stereochemistry. For example, cyclohexyl protons appear as multiplet signals in NMR (δ 1.2–2.1 ppm), while the ethanone carbonyl resonates at ~205–210 ppm in NMR .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen. Decomposition temperatures above 200°C suggest suitability for high-temperature applications .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and assess crystallinity .

Q. What biological activity screening strategies are applicable to this compound?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli or S. aureus) and cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Enzyme inhibition : Evaluate binding to targets like kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies)?

- Reproducibility checks : Validate assay protocols (e.g., cell passage number, incubation time) to rule out experimental variability .

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across different protein conformations .

- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the cyclohexyl or phenyl rings to enhance solubility, guided by LogP calculations (ChemAxon) .

- Metabolic stability : Test hepatic microsome stability (human or rat) and identify metabolic hotspots via LC-MS metabolite profiling .

Q. How can Structure-Activity Relationship (SAR) studies improve potency against specific targets?

- Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects. Compare IC shifts in enzyme assays .

- Scaffold hopping : Synthesize analogs with morpholine or piperazine instead of pyrrolidine to assess ring size impact on bioactivity .

Q. What experimental and computational methods validate the compound’s mechanism of action?

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories (GROMACS) to assess binding stability .

Methodological Challenges and Solutions

Q. How should researchers address low yields in the final coupling step of synthesis?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) or organocatalysts (e.g., DMAP) to accelerate coupling .

- Microwave-assisted synthesis : Apply 100–150 W irradiation to reduce reaction time from hours to minutes .

Q. What analytical techniques differentiate between stereoisomers of this compound?

Q. How can thermal degradation products be identified and mitigated?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze decomposition products after TGA runs. Common byproducts include cyclohexene derivatives and phenylpyrrolidine fragments .

- Stabilizer additives : Incorporate antioxidants (e.g., BHT) during formulation to prolong shelf life .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.